molecular formula C4H8ClO4P B098495 Phosphoric acid, 2-chloroethenyl dimethyl ester CAS No. 17027-41-7

Phosphoric acid, 2-chloroethenyl dimethyl ester

Cat. No. B098495
CAS RN: 17027-41-7
M. Wt: 186.53 g/mol
InChI Key: DAGDSDBQVXQBAS-UHFFFAOYSA-N
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Description

Phosphoric acid, 2-chloroethenyl dimethyl ester, also known as Dichlorvos, is a chemical compound with the molecular formula C4H7Cl2O4P . It is also referred to by various other names such as 2,2-Dichloroethenyl dimethyl phosphate, 2,2-Dichloroethenyl phosphoric acid dimethyl ester, and 2,2-Dichlorovinyl dimethyl phosphate .


Molecular Structure Analysis

The molecular structure of Phosphoric acid, 2-chloroethenyl dimethyl ester consists of 4 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 4 oxygen atoms, and 1 phosphorus atom . The molecular weight of this compound is 220.98 .


Chemical Reactions Analysis

Phosphoric acid, 2-chloroethenyl dimethyl ester is known to be incompatible with strong acids and bases. It is slowly hydrolyzed in acidic media and rapidly hydrolyzed by alkalis . It is also corrosive to iron and mild steel .


Physical And Chemical Properties Analysis

Phosphoric acid, 2-chloroethenyl dimethyl ester is denser than water and slightly soluble in water . It is also known to emit toxic chloride fumes and phosgene gas when heated to high temperatures .

Scientific Research Applications

1. Chemical Properties and Solvation Analysis

Phosphoric acid, dimethyl ester, and its derivatives exhibit distinct solvation properties. For instance, the N-methylamide of phosphoric acid, dimethyl ester, demonstrates a significant hydrophilic nature compared to other compounds where the -NH- group is replaced by -O- or -CH2- groups. This property is crucial in the context of metallopeptidase inhibitors and has implications for thermolysin inhibitory phosphoric acid amides (Wolfenden & Liang, 1991).

2. Analytical Methods in Agriculture

In agriculture, specifically in the analysis of cottonseed, phosphoric acid, dimethyl p-methylthiophenyl ester, has been identified as a potential acaricide and insecticide. A sensitive and specific gas chromatographic method utilizing a phosphorus-sensitive detector was developed to determine residues of this compound in cottonseed, underlining its significance in agricultural chemistry (Westlake, Lazzaro, & Gunther, 1970).

3. Role in Biological Systems

Phosphoric esters, including those related to phosphoric acid, play a crucial role in biological systems. They link vital cellular processes such as respiration and fermentation and are central in the enzymic reactions associated with carbohydrate breakdown and interconversion in plants and animals (Hanes & Isherwood, 1949).

4. Applications in Electrochemistry

In the field of electrochemistry, phosphoric acid organic esters have been explored as electrolytes in protonic electrochromic cells. Their solutions in N,N-dimethylformamide and propylene carbonate were tested for potential application with tungsten trioxide as an active compound, highlighting their role in the development of advanced electrochemical systems (Siekierski et al., 2006).

5. Importance in Phosphate Ester Hydrolysis

The study of phosphoranes, including derivatives of phosphoric acid, is crucial for understanding phosphate ester hydrolysis. The pKa of these compounds, such as ethylene phosphorane, is vital for interpreting these hydrolysis reactions, which has broad implications in biochemistry and organic chemistry (López, Schaefer, Dejaegere, & Karplus, 2002).

6. Dental Applications

In dentistry, phosphoric acid esters are used as a self-etching primer for composite-to-enamel bonding. The interaction of these esters with hydroxyapatite is a key area of research, revealing the chemical bonding mechanisms vital in adhesive dentistry (Fu et al., 2005).

Safety And Hazards

This compound is very toxic and can cause serious or permanent injury . It is toxic by inhalation, skin absorption, or ingestion . It is also a poison and can cause respiratory distress, respiratory paralysis, and death if there is no clinical intervention .

properties

IUPAC Name

2-chloroethenyl dimethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClO4P/c1-7-10(6,8-2)9-4-3-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGDSDBQVXQBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC=CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937752
Record name 2-Chloroethenyl dimethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphoric acid, 2-chloroethenyl dimethyl ester

CAS RN

17027-41-7
Record name Phosphoric acid, 2-chloroethenyl dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017027417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroethenyl dimethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MH Kumar, K Prabhu, MRK Rao, RL Sundram… - Drug Invention …, 2019 - researchgate.net
Objective: Verification of the herbal plants by latest scientific tools toward understanding the molecular mechanism underlying their medicinal role is the need of the hour. Methods: Gas …
Number of citations: 7 www.researchgate.net
ED Strozier, DD Mooney, DA Friedenberg… - Analytical …, 2016 - ACS Publications
In this proof of concept study, chemical threat agent (CTA) samples were classified to their sources with accuracies of 87–100% by applying a random forest statistical pattern …
Number of citations: 24 pubs.acs.org
A Lempart, E Kudlek, M Dudziak - Environment international, 2020 - Elsevier
The potential leaching of organic micropollutants from swimming accessories was studied in the laboratory experiment. Seventeen different swimming accessories have been placed in …
Number of citations: 12 www.sciencedirect.com

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